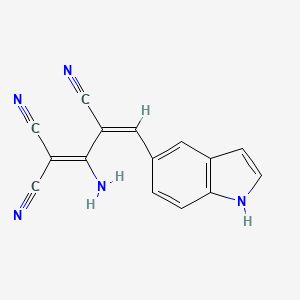
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is a chemical compound that features a guanidine group substituted with a hydroxyethyl and a methyl group, along with a dihydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid typically involves the reaction of 1-methylguanidine with 2-chloroethanol in the presence of a base, followed by phosphorylation with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Control: Automated systems to control temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylguanidine dihydrogen phosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylguanidine dihydrogen phosphate.
Substitution: Formation of various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the guanidine group can interact with negatively charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylguanidine phosphate
- 1-(2-Hydroxyethyl)-1-methylguanidine sulfate
- 1-(2-Hydroxyethyl)-1-methylguanidine nitrate
Uniqueness
1-(2-Hydroxyethyl)-1-methylguanidine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C4H14N3O5P |
|---|---|
Molekulargewicht |
215.15 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-1-methylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N3O.H3O4P/c1-7(2-3-8)4(5)6;1-5(2,3)4/h8H,2-3H2,1H3,(H3,5,6);(H3,1,2,3,4) |
InChI-Schlüssel |
CIRFYLARDGPSMV-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
Kanonische SMILES |
CN(CCO)C(=N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















